molecular formula C8H9BrS B13628924 (2-Bromo-4-methylphenyl)methanethiol

(2-Bromo-4-methylphenyl)methanethiol

Cat. No.: B13628924
M. Wt: 217.13 g/mol
InChI Key: ZEVOEBQOUZUJSJ-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methanethiol is an organic compound characterized by a bromine atom and a methyl group attached to a benzene ring, with a methanethiol group (-CH2SH) at the para position relative to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methanethiol typically involves the bromination of 4-methylphenylmethanethiol. One common method is the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid. This method is efficient and minimizes the generation of toxic byproducts .

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes to ensure high selectivity and yield. For example, the continuous bromination of paracresol (4-methylphenol) can be employed to produce 2-bromo-4-methylphenol, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Substitution: Products include various substituted phenylmethanethiols.

    Oxidation: Products include disulfides and sulfonic acids.

    Reduction: Products include the corresponding hydrogenated phenylmethanethiol.

Scientific Research Applications

(2-Bromo-4-methylphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methanethiol involves its reactivity with nucleophiles and electrophiles. The bromine atom and thiol group are key functional groups that participate in various chemical reactions. The thiol group can form disulfide bonds, which are important in biological systems, while the bromine atom can undergo substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Similar structure but lacks the thiol group.

    4-Methylphenylmethanethiol: Similar structure but lacks the bromine atom.

    2-Bromo-4-methylpropiophenone: Similar structure but contains a ketone group instead of a thiol group.

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

(2-bromo-4-methylphenyl)methanethiol

InChI

InChI=1S/C8H9BrS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3

InChI Key

ZEVOEBQOUZUJSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CS)Br

Origin of Product

United States

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